Peptidyl-prolyl cis-trans isomerases (PPIases) are enzymes that catalyze the cis-trans isomerization of proline peptide bonds, a rate-limiting step in protein folding. [] Parvulins constitute one of the three major PPIase families, alongside cyclophilins and FK506-binding proteins (FKBPs). [, ] Parvulin inhibitors are a class of chemical compounds that specifically target and inhibit the enzymatic activity of parvulins.
PPIase-parvulin inhibitors are derived from the parvulin family of peptidyl-prolyl cis/trans isomerases. This family includes proteins such as NIMA-interacting protein 1 (Pin1) and parvulin-14 (Par14) . Parvulins are classified as a distinct group within the broader category of peptidyl-prolyl isomerases, which also includes cyclophilins and FK506-binding proteins. These enzymes are characterized by their ability to facilitate the cis/trans isomerization of proline-containing peptides without requiring cofactors like ATP .
The synthesis of PPIase-parvulin inhibitors typically involves solid-phase peptide synthesis or solution-phase synthesis techniques. For instance, a series of peptide-based inhibitors have been developed through these methods, focusing on modifications that enhance binding affinity and selectivity towards Pin1 and Par14 .
The molecular structure of PPIase-parvulin inhibitors is crucial for understanding their interaction with target enzymes. For example, the inhibitor 5k (methylacetyl-l-alanyl-l-histidyl-l-prolyl-l-phenylalaninate) exhibits a specific binding conformation that allows it to interact effectively with the active site of Pin1 .
PPIase-parvulin inhibitors primarily participate in reversible competitive inhibition reactions with their target enzymes. These reactions alter the catalytic activity of peptidyl-prolyl isomerases by preventing substrate binding or altering enzyme conformation.
The mechanism of action for PPIase-parvulin inhibitors involves competitive inhibition where these compounds bind to the active site of parvulins. This binding prevents substrate access and alters the normal catalytic function of these enzymes.
The physical and chemical properties of PPIase-parvulin inhibitors are essential for their efficacy and application in research and therapeutics.
PPIase-parvulin inhibitors have significant applications in various scientific fields, particularly in cancer research and cellular biology.
Parvulin-type peptidyl-prolyl cis/trans isomerases (PPIases) are evolutionarily conserved enzymes that accelerate the isomerization of prolyl peptide bonds, a rate-limiting step in protein folding and conformational regulation. Unlike cyclophilins or FK506-binding proteins (FKBPs), parvulins are not inhibited by immunosuppressants and comprise distinct subfamilies: Pin1-type enzymes (e.g., human Pin1) recognize phosphorylated Ser/Thr-Pro motifs, while non-Pin1 types (e.g., Par14/17) exhibit phosphorylation-independent substrate specificity [2] [5]. These enzymes orchestrate critical cellular processes:
Table 1: Classification of Major Parvulin Subfamilies
Subfamily | Representative Members | Key Structural Features | Substrate Preference |
---|---|---|---|
PIN1-type | Human Pin1, AtPIN1 (Arabidopsis) | WW domain + PPIase domain; phosphate-binding loop | pSer/pThr-Pro motifs |
Par14-type | Human Par14, LjPar2 (Lotus) | Lys-rich N-terminus; no WW domain | Basic residues (e.g., Arg-Pro) |
Multidomain | LjPar3 (Lotus), TcPar45 (Trypanosoma) | Additional domains (e.g., sulfurtransferase) | Variable; often phosphorylation-independent |
Parvulins act as molecular switches that control protein function through conformational remodeling:
Parvulin dysregulation is implicated in multiple pathologies:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7